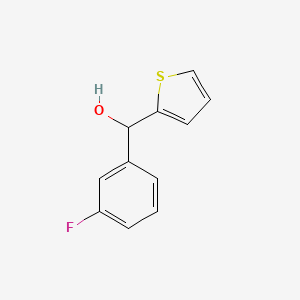

3-Fluorophenyl-(2-thienyl)methanol

Description

Contextualization within Modern Organic Chemistry

3-Fluorophenyl-(2-thienyl)methanol is a chiral secondary alcohol featuring two distinct aromatic moieties attached to a central carbinol carbon. Its structure, comprising a fluorinated phenyl ring and a sulfur-containing thiophene (B33073) ring, places it within the important classes of organofluorine and organosulfur compounds. As a bi-aryl methanol (B129727) derivative, it represents a versatile scaffold in organic synthesis, where such structures are pivotal as synthetic intermediates and as core components of functional molecules. The presence of both an electron-withdrawing fluorine atom on the phenyl ring and an electron-rich thiophene ring creates a molecule with unique electronic and steric properties, making it a target of interest for creating substances with tailored characteristics.

Significance of Fluorinated Thiophene-Derived Methanols in Chemical Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity without significantly increasing its steric bulk.

Thiophene and its derivatives are themselves vital components in numerous applications. They are found in the structures of many pharmaceuticals and are fundamental building blocks for conducting polymers and organic semiconductors. The combination of these two motifs in fluorinated thiophene-derived methanols yields a class of compounds with significant potential. Research has demonstrated that the fluorination of thiophene-based polymers can effectively lower the HOMO and LUMO energy levels, which is advantageous for applications in organic photovoltaic devices and field-effect transistors. mdpi.comresearchgate.netCurrent time information in Bangalore, IN. In medicinal chemistry, the thienyl core is a recognized pharmacophore, and its combination with a fluorinated ring can lead to novel drug candidates with enhanced properties. fluorochem.co.ukmdpi.com

Historical Perspective of Related Organofluorine and Organosulfur Compounds

The field of organofluorine chemistry dates back to the 19th century, with early work by chemists like Borodin and Moissan laying the groundwork. nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a critical breakthrough, though the reactivity and hazards associated with fluorinating agents meant the field developed slowly. rsc.org A major expansion occurred during World War II with the Manhattan Project, and the subsequent commercialization of compounds like Teflon and Freon by companies such as DuPont marked the beginning of industrial-scale organofluorine chemistry. rsc.org

Organosulfur chemistry, particularly involving thiophene, has an equally rich history. Thiophene was discovered by Victor Meyer in 1883 as a contaminant in benzene (B151609) derived from coal tar. Its aromatic nature and reactivity have since been extensively studied, establishing it as a key heterocycle in organic chemistry. The development of synthetic methods to create complex molecules combining these two distinct historical streams of chemistry has enabled the creation of sophisticated structures like this compound.

Overview of Current Research Trajectories for this compound

While specific published research focusing exclusively on this compound is limited, its primary role in the scientific literature is that of a synthetic building block. The most direct and common research trajectory for this compound involves its synthesis, typically through the reduction of its corresponding ketone, (3-fluorophenyl)(2-thienyl)methanone.

Current research is heavily focused on achieving this transformation with high efficiency and, crucially, high enantioselectivity to produce a single, optically pure enantiomer. Prominent methodologies include:

Asymmetric Transfer Hydrogenation (ATH): This technique often employs well-defined transition metal catalysts, such as Noyori-Ikariya type ruthenium complexes, to transfer hydrogen from a simple source like isopropanol (B130326) or formic acid to the ketone. google.com Research in this area seeks to optimize catalysts for substrates containing heterocyclic rings like thiophene, where the heteroatom can influence catalytic activity. google.com

Biocatalytic Reduction: The use of enzymes, particularly ketoreductases (KREDs), offers an environmentally benign route to chiral alcohols. nih.gov These enzymes can operate in aqueous media under mild conditions and often provide exceptionally high enantiomeric excess (>99% ee). Research focuses on screening KRED libraries and protein engineering to find catalysts that are active and selective for sterically demanding aryl-heteroaryl ketones. nih.gov

Aims and Scope of Academic Inquiry into this compound

The academic interest in this compound and its analogs is driven by several key objectives:

Synthetic Methodology: A primary aim is the development of robust, scalable, and highly stereoselective synthetic routes. This includes the design of new catalysts (both metallic and enzymatic) that can efficiently produce enantiopure aryl-thienyl methanols, which are valuable chiral building blocks for more complex molecules.

Medicinal Chemistry: A significant scope of inquiry involves using this compound as a scaffold. By functionalizing the hydroxyl group or modifying the aromatic rings, chemists can generate libraries of new compounds for biological screening. Given that related di(3-thienyl)methanol has been investigated for anticancer properties, a logical research direction is to explore derivatives of this compound for similar activities. fluorochem.co.ukmdpi.com

Materials Science: The compound serves as a potential monomer or precursor for novel functional materials. The combination of the fluorescent properties of the aryl group, the conductive potential of the thiophene ring, and the modifying effects of fluorine makes it an attractive candidate for creating new polymers, dyes, or liquid crystals with specific optoelectronic properties.

Data and Findings

Table 1: Predicted Physicochemical Properties of a Related Compound: (3-Thien-2-ylphenyl)methanol

| Property | Value | Source |

| Molecular Formula | C11H10OS | PubChem |

| Molecular Weight | 190.26 g/mol | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Note: This data is for the non-fluorinated analog (CAS 103669-00-7) and serves as an estimate. The presence of fluorine in the target compound would increase the molecular weight and likely alter the lipophilicity (XLogP3) and electronic properties. |

Table 2: Summary of Relevant Research Findings for the Synthesis of Aryl-Heteroaryl Methanols

| Research Focus | Key Findings | Reference Compound(s) | Reference |

| Asymmetric Transfer Hydrogenation | Noyori-Ikariya catalysts are effective for the reduction of ketones with an aromatic and a heterocyclic ring (furan, thiophene). High enantioselectivity (up to 99% ee) is achieved, particularly when the aromatic ring has an ortho-substituent. | Aryl-thienyl ketones | google.com |

| Biocatalytic Reduction | Carbonyl reductases (KREDs) can asymmetrically reduce thienyl ketones to their corresponding (S)-alcohols with excellent enantiomeric excess (>99% ee) in aqueous media. | Various thienyl ketones | |

| Biocatalytic System Development | A coupled enzyme system (alcohol dehydrogenase and formate (B1220265) dehydrogenase) in a two-phase system allows for the efficient synthesis of various chiral aromatic alcohols at high substrate concentrations. | Aromatic ketones | nih.gov |

| Catalytic Asymmetric Addition | Enantioenriched aryl heteroaryl-methanols can be synthesized via the catalytic asymmetric addition of organozinc reagents (derived from heteroaryl bromides) to aldehydes. | Diaryl- and aryl heteroaryl-methanols |

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKVRGOGKKTBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluorophenyl 2 Thienyl Methanol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-Fluorophenyl-(2-thienyl)methanol reveals two primary and logical disconnection points at the carbon-carbon bond between the carbinol carbon and each of the aromatic rings. This approach leads to two main synthetic strategies, both relying on the formation of this key bond through the reaction of a nucleophilic organometallic reagent with an electrophilic carbonyl compound.

Strategy A involves the disconnection between the 3-fluorophenyl group and the carbinol carbon. This retrosynthetic step suggests the use of a 3-fluorophenyl organometallic species, such as a Grignard reagent (3-fluorophenylmagnesium bromide) or an organolithium reagent (3-fluorophenyllithium), which would act as a nucleophile. The corresponding electrophile would be thiophene-2-carboxaldehyde.

Strategy B follows the disconnection of the 2-thienyl group from the carbinol carbon. This pathway points to the use of a 2-thienyl organometallic nucleophile, such as 2-thienyllithium (B1198063) or 2-thienylmagnesium bromide, reacting with the electrophilic 3-fluorobenzaldehyde (B1666160).

Both strategies are viable and rely on well-established organometallic chemistry. The choice between them may depend on factors such as the commercial availability and stability of the starting materials, as well as the potential for side reactions.

Classical Synthetic Routes to Thienylmethanol Derivatives

The classical approaches to synthesizing aryl-thienyl methanols, including the target compound, predominantly involve the use of highly reactive organometallic reagents.

Grignard-Based Approaches

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. For the preparation of this compound, this would typically involve the reaction of a 3-fluorophenylmagnesium halide with thiophene-2-carboxaldehyde. 3-Fluorophenylmagnesium bromide is a commercially available Grignard reagent, making this a convenient route. sigmaaldrich.comcymitquimica.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. A patent for related compounds describes the dropwise addition of a Grignard reagent to an aldehyde at 0°C, followed by heating to drive the reaction to completion. google.com Subsequent workup with an aqueous acid solution neutralizes the magnesium alkoxide intermediate to yield the final alcohol product.

Alternatively, the reaction can be performed using 2-thienylmagnesium bromide and 3-fluorobenzaldehyde. The choice between these two Grignard routes may be influenced by the relative reactivity and potential for side reactions of the respective aldehydes.

| Reactants | Reagent | Solvent | Typical Conditions |

| 3-Fluorobenzaldehyde | 2-Thienylmagnesium bromide | THF or Diethyl Ether | Anhydrous, inert atmosphere |

| Thiophene-2-carboxaldehyde | 3-Fluorophenylmagnesium bromide | THF or Diethyl Ether | Anhydrous, inert atmosphere |

| This table is interactive. Click on the headers to sort. |

Organolithium Reagent Mediated Syntheses

Organolithium reagents offer an alternative and often more reactive option for the synthesis of this compound. google.comgoogle.com One common approach involves the deprotonation of thiophene (B33073) at the 2-position using a strong base like n-butyllithium to form 2-thienyllithium. This highly nucleophilic species can then react with 3-fluorobenzaldehyde to form the desired product after an aqueous workup. The formation of 2-thienyllithium is a well-documented process. acs.org

Conversely, though less common due to the potential for competing reactions, 3-fluorophenyllithium (B15423450) could be generated and reacted with thiophene-2-carboxaldehyde. The handling of organolithium reagents requires stringent anhydrous and anaerobic conditions due to their high reactivity towards moisture and oxygen.

| Nucleophile | Electrophile | Base for Nucleophile Generation | Typical Conditions |

| 2-Thienyllithium | 3-Fluorobenzaldehyde | n-Butyllithium | Anhydrous, inert atmosphere, low temperature |

| 3-Fluorophenyllithium | Thiophene-2-carboxaldehyde | n-Butyllithium or other strong base | Anhydrous, inert atmosphere, low temperature |

| This table is interactive. Click on the headers to sort. |

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry places a growing emphasis on the development of more efficient, selective, and environmentally benign methodologies.

Catalytic Approaches for Carbon-Carbon Bond Formation

Catalytic methods can offer significant advantages over stoichiometric organometallic reactions, including higher efficiency and selectivity. Asymmetric catalysis, in particular, allows for the synthesis of specific enantiomers of chiral molecules like this compound, which can be crucial for pharmaceutical applications.

One notable catalytic approach is the asymmetric addition of organometallic reagents to aldehydes. For instance, research has shown that chiral ligands can be used to control the stereochemical outcome of the addition of Grignard reagents to aldehydes. acs.org While not specifically demonstrated for this compound, the principles of catalytic asymmetric aryl transfer reactions are applicable.

Another advanced strategy involves transition-metal catalyzed cross-coupling reactions. These methods can form the key carbon-carbon bond under milder conditions and with greater functional group tolerance than traditional organometallic reactions. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.comresearchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable production methods.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Safer Solvents: Replacing hazardous organic solvents like diethyl ether and THF with greener alternatives. Research into solvent-free reactions or the use of more benign solvents like water or ethanol (B145695) is an active area. tandfonline.comdergipark.org.tr Microwave-assisted synthesis can often be performed with reduced or no solvent. tandfonline.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave and ultrasound-assisted syntheses can often accelerate reactions, leading to shorter reaction times and lower energy usage. tandfonline.com

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. mdpi.com

For the synthesis of this compound, a greener approach might involve a catalytic, one-pot reaction in a benign solvent, potentially under microwave irradiation to reduce reaction time and energy consumption. The development of such a process would represent a significant advancement in the sustainable production of this important chemical compound.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Employing catalytic methods over stoichiometric Grignard or organolithium reactions. |

| Less Hazardous Chemical Syntheses | Exploring alternatives to highly reactive and flammable organometallic reagents. |

| Designing Safer Chemicals | (Not directly applicable to the synthesis process itself) |

| Safer Solvents and Auxiliaries | Investigating the use of water, ethanol, or solvent-free conditions. tandfonline.comdergipark.org.tr |

| Design for Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy input. tandfonline.com |

| Use of Renewable Feedstocks | (Dependent on the ultimate source of starting materials) |

| Reduce Derivatives | Designing a synthesis that avoids the need for protecting groups. |

| Catalysis | Using catalytic amounts of reagents to promote the key C-C bond formation. mdpi.com |

| Design for Degradation | (Relates to the product's lifecycle, not its synthesis) |

| Real-time analysis for Pollution Prevention | Monitoring the reaction to prevent runaway conditions and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less hazardous reagents and reaction conditions. |

| This table is interactive. Click on the headers to sort. |

Flow Chemistry Applications for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and pharmaceutical intermediates. Flow chemistry offers enhanced control over reaction parameters, improved heat and mass transfer, and superior safety profiles, making it an ideal platform for scalable production. While specific literature detailing the complete synthesis of this compound in a flow system is nascent, the principles and applications to analogous structures and key reaction steps are well-documented.

Flow processes have been successfully implemented for the synthesis of key intermediates for complex molecules like canagliflozin (B192856), which contains a (4-fluorophenyl)thiophen-2-yl)methyl moiety. kaimosi.com For instance, a three-step flow-batch hybrid procedure for a canagliflozin intermediate demonstrated exquisite control over highly reactive organometallic species, achieving a throughput of 26.8 g/h. kaimosi.com Such telescoped processes, which combine multiple reaction steps into a single continuous sequence, minimize manual handling and reduce waste. kaimosi.com

Furthermore, individual transformations crucial for the synthesis of diaryl methanols are readily adapted to flow conditions. The oxidation of primary alcohols to aldehydes, a potential step in a synthetic sequence involving the target compound, has been efficiently performed using TEMPO/NaOCl in a continuous flow reactor. acs.org This method allows for the safe and scalable oxidation of a variety of substrates, including those with sensitive heterocyclic moieties. acs.org The design of flow reactors, from custom-built systems to commercial standardized reactors, is a critical aspect of developing robust and scalable photochemical and other chemical processes. flowphotochem.eursc.org The ability to precisely control temperature, pressure, and residence time in microreactors or mesofluidic reactors can lead to significantly higher yields and purities compared to batch methods. rsc.orgacs.org

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure forms of this compound is of paramount importance.

Chiral Catalyst-Mediated Enantioselective Reductions

The most direct route to chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, 3-fluorophenyl-(2-thienyl)ketone. This transformation can be achieved with high enantioselectivity using various chiral catalysts.

Chemical Catalysts: Corey-Bakshi-Shibata (CBS) catalysts, which are chiral 1,3,2-oxazaborolidines, are renowned for the enantioselective reduction of a wide array of prochiral ketones. nih.gov These catalysts, when used with a stoichiometric reductant like borane, coordinate to the ketone to facilitate a highly face-selective hydride transfer, yielding the alcohol in high enantiomeric excess (ee). nih.govnih.gov The modular nature of these catalysts allows for fine-tuning to fit specific substrates. nih.gov Rhodium and Iridium complexes with chiral ligands have also been employed for the asymmetric hydrosilylation of ketones, followed by hydrolysis to yield the chiral alcohol. acs.org While effective for many aryl methyl ketones, the selectivity for sterically demanding diaryl ketones can vary. acs.org

Biocatalysts: Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offer a green and highly selective alternative to chemical catalysts. acs.org These biocatalysts operate under mild conditions (ambient temperature and pH) and can exhibit exceptionally high enantioselectivity. acs.orgmdpi.com Numerous commercially available ADHs can reduce ketones to either the (R) or (S) alcohol, depending on the specific enzyme chosen. mdpi.com For example, studies on the reduction of various α-nitroketones have shown that specific ADHs can produce the corresponding alcohols with yields from 79-99% and ee values in the range of 92-99%. mdpi.com KREDs have been engineered and employed in the synthesis of key chiral intermediates for major pharmaceuticals, such as the active ingredient in Duloxetine, which involves the reduction of a thienyl ketone derivative. rsc.org

| Catalyst System | Substrate Type | Reductant | Yield (%) | ee (%) | Reference |

| Chiral Oxazaborolidine (CBS) | Prochiral Ketones | Borane | High | High | nih.gov |

| ADH440 | Aromatic Nitroketones | Isopropanol (B130326) | 79-99 | 92-99 | mdpi.com |

| KRED/GDH Fusion Protein | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | Glucose | 98 | >99.9 | rsc.org |

| Rh-PyBOX Complex | Aryl Ketones | Diphenylsilane | 78-94 | Moderate-High | acs.org |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis involves the creation of molecules with multiple stereocenters in a controlled manner. For derivatives of this compound, this could involve reactions that introduce a new stereocenter adjacent to the alcohol-bearing carbon.

One common strategy is the Michael addition of a nucleophile to an α,β-unsaturated system where either the substrate or the nucleophile is chiral. Chiral nickel(II) glycinate (B8599266) complexes, for example, can undergo diastereoselective Michael additions to activated olefins to produce β-substituted α-amino acids with high stereocontrol. nih.gov A similar principle could be applied by having this compound or a derivative act as a chiral auxiliary or as part of a substrate in a stereocontrolled addition reaction.

The reaction of p-quinone methides with diazo compounds can lead to tri- and tetrasubstituted olefins with varying diastereoselectivity, influenced by steric factors. acs.org The use of a thienyl-substituted p-quinone methide in such a reaction afforded the product with a 91:09 Z/E ratio, demonstrating that heterocyclic moieties can influence stereochemical outcomes. acs.org Diastereoselective synthesis of complex homoallylic alcohols can also be achieved through the addition of functionalized allylic aluminum reagents to ketones. uni-muenchen.de Applying such a reagent to 3-fluorophenyl-(2-thienyl)ketone could potentially generate diastereomeric products with controlled stereochemistry at two adjacent centers.

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, reactant concentration, and reaction time.

In catalytic reactions, the catalyst loading is a critical factor. For instance, in the manganese-catalyzed synthesis of tetrahydroquinolines, varying the catalyst loading from 1.5 to 3.0 mol% had a significant impact on conversion rates. nih.gov Similarly, the choice of base and substrate concentration was found to be crucial for achieving optimal results. nih.gov

Solvent selection can dramatically influence reaction outcomes. In the RuCl₃·3H₂O-catalyzed synthesis of bis(indolyl)methanes, a screen of various solvents revealed that benzene (B151609) provided the highest yield (92%), whereas other common solvents like THF, acetone, and acetonitrile (B52724) were less effective. mdpi.com For the synthesis of cinnamils, a model reaction showed that both reaction time and catalyst loading needed to be finely tuned; a 10-minute reaction with 20 mol% of a pyrrolidine (B122466) catalyst gave the best yield, with deviations in either parameter leading to lower efficiency. ineosopen.org

The electronic properties of substituents on the aromatic rings can also affect yields. In many reactions involving aryl aldehydes or ketones, electron-donating groups tend to increase reactivity and yield, while electron-withdrawing groups can have the opposite effect. mdpi.comineosopen.org Therefore, the fluorine atom on the phenyl ring of this compound is an important electronic feature to consider during synthetic planning and optimization.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A comparative analysis of the different synthetic methodologies reveals a trade-off between factors like scalability, cost, selectivity, and environmental impact.

Flow Chemistry vs. Batch Processing: For scalable production, continuous flow chemistry generally offers superior efficiency and safety over traditional batch methods. acs.org Flow reactors provide better control over exothermic reactions and allow for the safe handling of hazardous reagents. The improved heat and mass transfer often lead to shorter reaction times and higher yields. acs.orgflowphotochem.eu A comparison of a Baldwin rearrangement process in batch versus flow showed that flow conditions could produce high yields (67-82%) in minutes, while batch reactions gave lower and more variable yields (0-69%) over several hours. acs.org

Chemical Catalysis vs. Biocatalysis: In stereoselective synthesis, biocatalysis presents a compelling alternative to traditional chemical catalysis. Enzymes typically operate under mild, environmentally benign conditions and exhibit outstanding stereo-, regio-, and chemoselectivity, which often eliminates the need for protecting groups. acs.org While chemical catalysts like CBS reagents are versatile and highly effective nih.gov, they can be sensitive to air and moisture and may involve heavy metals or harsh reagents. Biocatalysts, such as KREDs and ADHs, can achieve near-perfect enantioselectivity (>99% ee) and high yields, as demonstrated in the synthesis of various pharmaceutical intermediates. acs.orgrsc.org However, the substrate scope of a given natural enzyme may be limited, sometimes necessitating protein engineering to achieve desired activity and stability. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Fluorophenyl 2 Thienyl Methanol

Reaction Pathways of the Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 3-Fluorophenyl-(2-thienyl)methanol, participating in a variety of classical alcohol reactions.

Esterification and Etherification Reactions

The presence of the hydroxyl group allows for the formation of esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid catalyst. smolecule.com For instance, the reaction with acetic anhydride in the presence of a base like pyridine (B92270) would be expected to yield the corresponding acetate (B1210297) ester.

Etherification can be accomplished under various conditions. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Due to the benzylic nature of the alcohol, which enhances the stability of the corresponding carbocation, acid-catalyzed etherification with another alcohol is also a plausible pathway.

| Reaction Type | Reactants | Typical Conditions | Expected Product |

| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Acid catalyst (e.g., H₂SO₄), heat | 3-Fluorophenyl-(2-thienyl)methyl acetate |

| Esterification | Acyl Halide (e.g., Acetyl Chloride) | Base (e.g., Pyridine), room temperature | 3-Fluorophenyl-(2-thienyl)methyl acetate |

| Etherification | Alkyl Halide (e.g., Methyl Iodide) & Base | Strong base (e.g., NaH), aprotic solvent | 1-(Methoxy(3-fluorophenyl)methyl)-2-lithiothiophene |

Oxidation and Reduction Chemistry

The secondary benzylic alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 3-fluorophenyl-(2-thienyl)methanone. beilstein-journals.org A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used to avoid over-oxidation. libretexts.org More vigorous oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially lead to cleavage of the carbon-carbon bond or oxidation of the thiophene (B33073) ring.

The reduction of the hydroxyl group to a methylene (B1212753) group, affording 2-((3-fluorophenyl)methyl)thiophene, is a more challenging transformation. This typically requires a two-step process, such as conversion of the alcohol to a tosylate or halide followed by reduction with a hydride source like lithium aluminum hydride.

| Reaction Type | Reagent | Typical Conditions | Expected Product |

| Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature | 3-Fluorophenyl-(2-thienyl)methanone |

| Oxidation | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform, reflux | 3-Fluorophenyl-(2-thienyl)methanone |

| Reduction (of C=O) | Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695), 0°C to room temperature | This compound |

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic position of this compound is activated towards nucleophilic substitution reactions due to the ability of both the phenyl and thienyl rings to stabilize the resulting carbocation intermediate. However, the hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group. nih.gov This can be achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile. Alternatively, the alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate) or a halide, which are excellent leaving groups. nih.govwikipedia.org

For example, reaction with thionyl chloride (SOCl₂) would yield 2-(chloro(3-fluorophenyl)methyl)thiophene, which can then readily undergo substitution with a wide range of nucleophiles.

| Reaction | Reagent(s) | Intermediate | Final Product (with Nu⁻) |

| Halogenation | Thionyl Chloride (SOCl₂) | 2-(chloro(3-fluorophenyl)methyl)thiophene | 2-((3-fluorophenyl)(nucleophile)methyl)thiophene |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-Fluorophenyl-(2-thienyl)methyl tosylate | 2-((3-fluorophenyl)(nucleophile)methyl)thiophene |

Reactivity of the Fluorinated Phenyl Moiety

The 3-fluorophenyl group also participates in characteristic aromatic reactions, with its reactivity being influenced by the fluorine substituent and the thienyl-methanol group.

Electrophilic Aromatic Substitution Studies

The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution (EAS). dalalinstitute.com The deactivating nature arises from its strong inductive electron-withdrawing effect, while the ortho-, para-directing influence is due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. masterorganicchemistry.com The thienyl-methanol substituent is likely to be a bulky group, which could sterically hinder substitution at the ortho position (C2). Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, para and ortho to the fluorine atom, respectively. The electron-rich thiophene ring is generally more susceptible to electrophilic attack than a deactivated benzene (B151609) ring.

| Reaction Type | Reagent(s) | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-2-nitro-5-((2-thienyl)methanol)benzene & 1-Fluoro-4-nitro-3-((2-thienyl)methanol)benzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-fluoro-4-((2-thienyl)methanol)benzene & 2-Bromo-1-fluoro-4-((2-thienyl)methanol)benzene |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | 1-(4-Fluoro-2-((2-thienyl)methanol)phenyl)ethan-1-one & 1-(2-Fluoro-4-((2-thienyl)methanol)phenyl)ethan-1-one |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA) on the fluorinated phenyl ring of this compound is generally unfavorable. pressbooks.pub SNA reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group (in this case, the fluorine atom) to stabilize the negatively charged Meisenheimer intermediate. The thienyl-methanol group is not sufficiently electron-withdrawing to activate the ring for this type of reaction under standard conditions. Therefore, direct displacement of the fluorine atom by a nucleophile is not a readily accessible reaction pathway for this compound.

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, which makes it susceptible to a variety of chemical transformations, particularly electrophilic substitution.

The thiophene ring is generally more reactive towards electrophiles than benzene. rsc.org Electrophilic aromatic substitution is a key reaction for functionalizing the thiophene ring. Due to the directing effect of the sulfur atom and the -(CHOH)-Ar group, electrophilic attack is expected to occur predominantly at the C5 position (α-position adjacent to the substituent). Common electrophilic substitution reactions applicable to thiophene derivatives include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. rsc.org

For instance, related thienyl derivatives can undergo various coupling reactions to form bi- and poly-heterocyclic systems. While specific studies on this compound are limited, analogous aryl thienyl methanols can participate in palladium-catalyzed cross-coupling reactions. researchgate.netacs.org

Table 1: Representative Ring Functionalization Reactions of Thiophene Derivatives

| Reaction Type | Reagents and Conditions | Expected Product on Analogous Systems |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, likely at the 5-position of the thiophene ring. |

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ | Bromination at the 5-position of the thiophene ring. |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acylation at the 5-position of the thiophene ring. |

| Palladium-catalyzed Arylation | Aryl bromide, Pd catalyst, base | Coupling of the aryl group to the 5-position of the thiophene ring. researchgate.net |

The sulfur atom in the thiophene ring plays a crucial role in its reactivity. The lone pairs of electrons on the sulfur atom contribute to the aromatic sextet, enhancing the electron density of the ring and thus its reactivity towards electrophiles. rsc.org The sulfur atom can also be a site for oxidation. Oxidation of the sulfur atom in thiophene derivatives can lead to the formation of thiophene-S-oxides and thiophene-S,S-dioxides, which exhibit altered chemical and physical properties compared to the parent thiophene. For example, the oxidation of aryl benzyl (B1604629) sulfides containing a 2-thienyl moiety has been investigated, demonstrating that the sulfur atom can be selectively oxidized to a sulfoxide. rsc.orgrsc.org

Acid-Catalyzed and Base-Catalyzed Transformations

The hydroxyl group in this compound is a key site for acid and base-catalyzed reactions.

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This can lead to the formation of a stabilized carbocation, which can then undergo various transformations. A common acid-catalyzed reaction for secondary alcohols is dehydration to form an alkene. youtube.com For this compound, this would likely result in the formation of a conjugated system involving the phenyl and thiophene rings. The general mechanism involves protonation of the alcohol, loss of water to form a carbocation, and subsequent deprotonation to yield the alkene. youtube.com

Base-catalyzed reactions typically involve the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide is a stronger nucleophile than the parent alcohol and can participate in various nucleophilic substitution or addition reactions. For instance, base-catalyzed condensation reactions with nitriles and hydrazides have been reported for related systems. researchgate.net

Table 2: Potential Acid- and Base-Catalyzed Reactions

| Reaction Type | Catalyst | Potential Product |

| Acid-Catalyzed Dehydration | H₂SO₄ or H₃PO₄, heat | 1-(3-Fluorophenyl)-1-(2-thienyl)ethene |

| Base-Catalyzed Alkylation | NaH, Alkyl halide | O-alkylated ether derivative |

| Base-Catalyzed Acylation | Pyridine, Acyl chloride | O-acylated ester derivative |

Radical Chemistry and Photochemical Reactions Involving this compound

The aromatic rings and the benzylic hydrogen in this compound suggest potential for involvement in radical and photochemical reactions.

Free radical reactions can be initiated by the homolytic cleavage of a bond, often promoted by UV light or a radical initiator. science-revision.co.uksavemyexams.com The benzylic C-H bond in this compound could be susceptible to hydrogen atom abstraction to form a stabilized radical intermediate. This radical could then undergo various subsequent reactions, such as dimerization or reaction with other radical species.

Detailed Mechanistic Elucidation Studies

Detailed mechanistic studies on the reactions of this compound are not extensively reported in the literature. However, the principles of mechanistic organic chemistry allow for postulation of likely pathways for its reactions.

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart. A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step. acs.org

While no specific KIE studies on this compound have been found, the oxidation of secondary alcohols is a well-studied reaction where KIEs are often measured. For example, the chromic acid oxidation of secondary alcohols shows a significant primary KIE, indicating that the cleavage of the α-C-H bond is the rate-determining step. researchgate.netacs.orgcolab.ws

Table 3: Representative Kinetic Isotope Effects for the Oxidation of Secondary Alcohols

| Alcohol | Oxidant | kH/kD | Conclusion | Reference |

| Benzhydrol | Chromic Acid | ~6-7 | C-H bond cleavage is rate-determining. | researchgate.net |

| Isopropyl-2-d alcohol | Dimethyldioxirane | 5.2 | C-H bond cleavage is rate-determining. | researchgate.net |

| 2-Propanol-d2 | Morpholinium Fluorochromate | 5.16 | C-H bond cleavage is rate-determining. | bibliomed.org |

If a KIE study were to be performed on the oxidation of this compound to the corresponding ketone, a significant primary KIE would be expected, providing evidence for a mechanism involving the cleavage of the benzylic C-H bond in the rate-limiting step.

Reaction Intermediate Identification and Characterization

The elucidation of reaction mechanisms involving this compound heavily relies on the identification and characterization of transient intermediates. While direct spectroscopic observation of intermediates for this specific compound is not extensively documented in publicly available literature, mechanistic studies of analogous aryl(thienyl)methanols and related benzylic alcohols provide a strong basis for inferring the nature of these reactive species. The primary intermediate implicated in many of its reactions, particularly under acidic or electrophilic conditions, is the corresponding carbocation.

Reactions such as Friedel-Crafts alkylations, solvolysis, and certain condensation reactions involving diaryl- or aryl(heteroaryl)methanols are well-established to proceed through carbocationic intermediates. researchgate.netrsc.orgnih.govdalalinstitute.com For this compound, protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule, would lead to the formation of the 3-fluorophenyl-(2-thienyl)methyl carbocation. This electrophilic species is stabilized by resonance, with the positive charge delocalized over both the phenyl and the electron-rich thienyl rings. The thienyl group, in particular, is effective at stabilizing an adjacent positive charge.

The generation and characterization of stable carbocations under superacidic conditions (e.g., FSO₃H or FSO₃H/SbF₅ in SO₂ClF) at low temperatures is a powerful technique for studying these intermediates directly. scielo.brnih.gov Using multinuclear NMR spectroscopy, particularly ¹³C NMR, the formation of a carbocation can be unequivocally confirmed. The carbocationic carbon atom (the benzylic carbon) exhibits a characteristic and significant downfield chemical shift in the ¹³C NMR spectrum, often appearing in the range of 200-270 ppm, due to its severe deshielding. nih.gov For instance, the chemical shift for the tertiary carbon in the tert-butyl carbocation is observed at 330 ppm, a stark contrast to the 25.2 ppm for the same carbon in isobutane. nih.gov In substituted benzylic carbocations, electron-withdrawing groups tend to shift the cationic carbon peak further downfield. nih.gov

Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the geometries, energies, and spectroscopic properties of these transient species, providing theoretical support for experimental observations. scielo.br These calculations can predict preferred conformations and the distribution of positive charge within the intermediate.

In the context of reactions catalyzed by transition metals, the intermediates are more complex. For example, in palladium-catalyzed cross-coupling reactions, the formation of organopalladium intermediates, such as an (η³-benzyl)palladium(II) complex, has been proposed. These species arise from the oxidative addition of the alcohol (or a derivative) to a Pd(0) species. Characterization of such organometallic intermediates often requires a combination of spectroscopic techniques and mechanistic probe experiments.

| Proposed Intermediate | Formation Condition | Plausible Identification/Characterization Methods | Expected Observations/Data |

| 3-Fluorophenyl-(2-thienyl)methyl carbocation | Acid catalysis (e.g., H₂SO₄, Lewis acids), Solvolysis | Low-temperature ¹H and ¹³C NMR spectroscopy in superacid media. | ¹³C NMR: Significant downfield shift of the benzylic carbon (>200 ppm).¹H NMR: Downfield shift of protons alpha to the cationic center.Computational modeling (DFT) to confirm structure and charge distribution. |

| Organopalladium Complex | Palladium-catalyzed reactions (e.g., C-H activation) | In-situ NMR spectroscopy, X-ray crystallography of isolated stable analogs. | Changes in NMR spectra indicating coordination to the metal center. |

Derivatives and Analogues of 3 Fluorophenyl 2 Thienyl Methanol

Design Principles for Structural Modification

The rational design of new analogues is guided by established medicinal chemistry principles, including bioisosteric replacement, positional isomerism, and the introduction of diverse substituents to probe structure-activity relationships (SAR).

Bioisosterism, the practice of substituting one chemical group with another that retains similar physical or chemical properties to produce comparable biological effects, is a common strategy. The thienyl ring in 3-fluorophenyl-(2-thienyl)methanol is often a target for such modifications. The phenyl and thienyl rings are considered classical bioisosteres. acs.org

Research on various molecular scaffolds demonstrates the interchangeability of the thienyl group with other aromatic and heteroaromatic systems. For instance, in studies on chalcone (B49325) derivatives, replacing other five-membered heterocycles like 2-furfuryl or 2-pyrrolyl with a 2-thienyl group resulted in the best antifungal and antiproliferative activities. mdpi.com Conversely, in a series of pyrazoline-based inhibitors, replacing the 5-phenyl group with isosteric furyl or thienyl rings was found to be detrimental to activity. nih.gov In another study on antimicrotubule agents, the replacement of a phenyl ring with a bioisosteric thien-2'-yl moiety led to a two- to four-fold increase in antiproliferative activity against certain cell lines. nih.gov These findings highlight that the viability of a bioisosteric replacement is highly dependent on the specific molecular context and the biological target.

Table 1: Comparison of Bioisosteric Replacements for the Thienyl Ring in Various Scaffolds

| Scaffold Type | Original Group | Bioisosteric Replacement | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Chalcones | 2-Furfuryl, 2-Pyrrolyl | 2-Thienyl | Increased antifungal/antiproliferative activity | mdpi.com |

| Pyrazolines | 5-Phenyl | Furyl, Thienyl | Detrimental to PDE5 inhibitory activity | nih.gov |

| Thiophene-based antimicrotubule agents | Phenyl | Thien-2'-yl | Increased antiproliferative activity | nih.gov |

The position of the fluorine atom on the phenyl ring is a critical determinant of a molecule's electronic and conformational properties, which in turn influences its interaction with biological targets. Studies on related structures investigate the impact of moving the fluorine from the meta (3-position) to the ortho (2-position) or para (4-position).

For example, in a series of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, modifying the 5-phenyl ring substituent from a 4-fluoro (para) to a 3-fluoro (meta) group resulted in a significant increase in positive allosteric modulation of the α1β2 GABAA receptor (from 50% to 220% enhancement). acs.org In the development of inhibitors for neutrophilic inflammation, various mono- and di-substituted fluoro patterns on a phenyl ring were explored, with a 3,5-difluorophenyl substitution yielding the most potent activity for inhibiting superoxide (B77818) production. nih.gov These examples underscore the importance of systematic exploration of fluorine atom positional isomerism in optimizing the desired properties of a lead compound.

Beyond altering the fluorine position, the introduction of other substituents onto the phenyl ring offers a broad avenue for structural diversification. The electronic nature (electron-withdrawing or electron-donating) and steric bulk of these substituents can profoundly affect molecular properties.

In the development of PqsD inhibitors based on a (2-nitrophenyl)methanol scaffold, the introduction of electron-donating groups like methyl or methoxy (B1213986) led to potent compounds, whereas electron-withdrawing groups such as chlorine or an additional nitro group diminished inhibitory activity. rsc.org Similarly, for a series of 1,3-disubstituted prop-2-en-1-one derivatives, monosubstitution of the 3-phenyl ring with either electron-withdrawing groups (e.g., F, Cl, NO2) or electron-donating groups (e.g., OCH3) did not significantly affect anti-neutrophilic activity compared to the unsubstituted analogue. However, specific disubstitution patterns, like the 3,5-difluoro substitution, proved highly effective. nih.gov

Table 2: Effect of Phenyl Ring Substitution on Activity in Chalcone Analogues

| Position 1 Substituent | Position 3 Phenyl Substituent | % Inhibition of Superoxide Anion Generation | Reference |

|---|---|---|---|

| tert-Butyl | 3-Fluorophenyl | 30.20 ± 4.31 | nih.gov |

| tert-Butyl | 4-Fluorophenyl | 34.50 ± 2.45 | nih.gov |

| tert-Butyl | 3,5-Difluorophenyl | 75.38 ± 1.15 | nih.gov |

| tert-Butyl | 3-Chlorophenyl | 22.84 ± 2.65 | nih.gov |

| tert-Butyl | 3-Nitrophenyl | 39.52 ± 2.37 | nih.gov |

Synthesis of Novel Derivatives and Analogues

The generation of new derivatives of this compound relies on both high-throughput and targeted synthetic methodologies. Combinatorial approaches allow for the rapid creation of large libraries for screening, while directed synthesis enables the precise construction of key analogues to test specific hypotheses.

Combinatorial chemistry and parallel synthesis are powerful tools for accelerating drug discovery by creating large, diverse libraries of related compounds simultaneously. nih.govmdpi.com These techniques are applicable to the synthesis of analogues of this compound.

A general strategy involves using a core template, such as 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde, which can then be reacted with a diverse set of building blocks in a parallel format. core.ac.uk For instance, reductive amination reactions with a variety of amines can quickly generate a library of amine analogues. core.ac.uk Another approach is fluorous-linker-assisted solution-phase synthesis, where a fluorous tag facilitates the purification of intermediates throughout a multi-step reaction sequence, allowing for the efficient construction of a library of complex molecules. nih.gov Solid-phase organic synthesis (SPOS) is another common method, where a starting material is attached to a resin support and subjected to a series of reactions, with purification simplified to washing the resin between steps. mdpi.comgoogle.com These high-throughput methods enable the exploration of a wide chemical space around the parent molecule.

Directed synthesis focuses on the preparation of specific, pre-determined target molecules. The synthesis of analogues of this compound would typically involve the coupling of a substituted thienyl component with a substituted phenyl component. A common and versatile method for forming the carbon-carbon bond between the two aromatic rings is the Suzuki coupling reaction. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like 3-fluorophenylboronic acid) with an organohalide (like a bromo- or iodo-substituted thiophene (B33073) derivative). google.com

The central carbinol can be introduced through various means. One common method is the addition of an organometallic reagent (e.g., a thienyllithium or thienylmagnesium bromide) to a corresponding benzaldehyde (B42025) (e.g., 3-fluorobenzaldehyde). Alternatively, a Grignard reagent derived from a brominated biaryl could react with formaldehyde. The synthesis of thienyl-pyrazoles, for example, often starts with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) and an aldehyde to form a chalcone, which is then cyclized with a hydrazine (B178648) derivative. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Furfuryl |

| 2-Pyrrolyl |

| 2-Thienyl |

| 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde |

| 3-Fluorophenylboronic acid |

Structure-Reactivity Relationships (SRR) in this compound Derivatives

Structure-Reactivity Relationships (SRR) provide a framework for understanding how the chemical structure of a molecule dictates its reactivity. For derivatives of this compound, this involves examining how modifications to the phenyl or thienyl rings, or the central methanol (B129727) group, alter the molecule's behavior in chemical reactions.

The rate of a chemical reaction involving derivatives of this compound is highly sensitive to the nature of the substituents on its aromatic rings. These substituents exert their influence through electronic effects, fundamentally altering the electron density distribution across the molecule.

Generally, substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (-OCH₃) or alkyl groups (-CH₃), increase the electron density of the aromatic ring, making it more nucleophilic and more susceptible to electrophilic attack. Conversely, EWGs, like nitro (-NO₂) or cyano (-CN) groups, decrease the ring's electron density, which can accelerate reactions that involve nucleophilic attack on the ring or stabilize the formation of anionic intermediates. researchgate.net

For instance, in reactions analogous to the Erlenmeyer synthesis, the presence of EWGs on an aromatic aldehyde typically results in higher yields and faster reaction rates. researchgate.net In contrast, studies on (2-nitrophenyl)methanol derivatives have shown that introducing EDGs like methyl or methoxy groups can lead to more potent compounds in certain contexts, whereas EWGs like chlorine or an additional nitro group can diminish the desired outcome. rsc.org This highlights the context-dependent nature of substituent effects on reactivity and function.

The table below illustrates the predicted influence of various substituents on the kinetic rates of hypothetical electrophilic and nucleophilic substitution reactions on the phenyl ring of a this compound derivative.

| Substituent (at para-position) | Electronic Effect | Predicted Effect on Electrophilic Substitution Rate | Predicted Effect on Nucleophilic Substitution Rate |

| -NO₂ | Strong Electron-Withdrawing | Decrease | Increase |

| -CN | Strong Electron-Withdrawing | Decrease | Increase |

| -Cl | Weak Electron-Withdrawing | Decrease | Increase |

| -H | Neutral | Baseline | Baseline |

| -CH₃ | Weak Electron-Donating | Increase | Decrease |

| -OCH₃ | Strong Electron-Donating | Increase | Decrease |

This table presents generalized predictions based on established principles of physical organic chemistry.

Beyond reaction kinetics, electronic and steric effects are pivotal in determining the outcome and feasibility of chemical transformations.

Electronic Effects: The electronic nature of substituents can dictate the regioselectivity of a reaction or even enable or prevent certain transformations. For example, the stability of glycosidic bonds in some heterocyclic nucleosides has been found to be dependent on the electron-donating inductive effects of substituents. nih.gov In the context of this compound derivatives, modifying the electronic properties of the phenyl ring could influence the stability of intermediates or transition states. For example, the electrochemical properties of quinone derivatives are sensitive to the push-pull electronic effects of substituents, which alters their reduction potentials. nih.gov

Steric Effects: The size and spatial arrangement of atoms—known as steric effects—also play a crucial role. Bulky substituents can hinder the approach of a reagent to a reaction site, slowing down or preventing a reaction. This steric hindrance can also cause distortions in molecular geometry, such as changes in bond angles, which can affect reactivity. nih.gov In some cases, steric interactions are strategically employed to control molecular conformation; for instance, introducing bulky groups into polythiophenes can force adjacent aromatic rings to twist relative to the polymer backbone, thereby altering the material's electronic and photophysical properties. acs.org The bulkiness of substituents has also been noted to directly influence reaction rates in the hydrogenation of pyridine (B92270) derivatives. nih.gov

The following table summarizes key electronic and steric effects observed in related chemical systems, which are applicable to the transformation of this compound derivatives.

| Effect | Description | Example from Related Systems |

| Electronic | Substituents alter electron density, influencing bond stability and redox potentials. | In substituted nucleosides, electron-donating groups can affect glycosidic bond stability. nih.gov |

| Electronic | "Push-pull" systems with both donor and acceptor groups can tune electrochemical properties. | The half-wave potential of naphthoquinones is sensitive to the electronic nature of their substituents. nih.gov |

| Steric | Bulky groups block access to a reactive center, slowing or preventing a reaction. | The rate of hydrogenation in substituted pyridines is influenced by the bulkiness of the substituents. nih.gov |

| Steric | Large substituents can force changes in molecular conformation and bond angles. | Ortho-alkylphenyl groups in polythiophenes induce a perpendicular twist, enhancing solid-state fluorescence. acs.org |

Development of Probes and Tagged Derivatives for Chemical Biology Research

The this compound scaffold can be chemically modified to create probes and tagged derivatives for use in chemical biology. These specialized molecules are designed to study biological systems by allowing for visualization, identification, or quantification of molecular interactions, without focusing on therapeutic action.

One common strategy is the attachment of a reporter group, such as a fluorophore. For example, based on a (2-nitrophenyl)methanol scaffold, a fluorescent derivative was created by reacting it with fluorescein (B123965) isothiocyanate, a common fluorescent tagging agent. rsc.org This approach allows researchers to track the molecule's location within cells or tissues. Chalcone-based scaffolds have also been developed into fluorescent sensors for detecting specific metal ions. researchgate.net

Another advanced strategy involves incorporating specific isotopes or moieties for advanced imaging techniques. For example, silicon-fluoride acceptor (SiFA) groups can be attached to molecules to enable their use as radiotracers in Positron Emission Tomography (PET), a powerful non-invasive imaging method. mdpi.com This allows for the in vivo tracking of the molecule's distribution and target engagement.

The development of entire libraries of chemical probes through high-throughput synthesis allows for the rapid screening of many derivatives to find molecules with the desired properties for biological investigation. whiterose.ac.uk This approach accelerates the discovery of tools for exploring complex biological processes.

Scaffold Derivatization for Exploration of Chemical Space

Scaffold derivatization is a fundamental strategy in medicinal chemistry and materials science for systematically exploring chemical space. Starting with a core structure like this compound, chemists can generate large libraries of related compounds by introducing a wide variety of functional groups at different positions. This allows for the systematic tuning of a molecule's properties.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), are powerful tools for this purpose. These reactions allow for the efficient formation of new carbon-carbon or carbon-heteroatom bonds. For example, a central diketopyrrolopyrrole (DPP) scaffold has been systematically derivatized using such reactions to create a range of new chromophores with tailored optical and electronic properties. beilstein-journals.org Similarly, a versatile thieno[2,3-b]thiophene (B1266192) building block has been used as a starting point to synthesize a diverse array of novel bis-heterocycles. mdpi.com

The concept of "scaffold hopping" takes this a step further by replacing the central core of a molecule with a different, but functionally similar, scaffold to explore entirely new regions of chemical space and discover novel molecular frameworks. nih.gov The ultimate goal is to generate molecular diversity and identify compounds with optimized characteristics for a given application. whiterose.ac.uknih.gov

Advanced Spectroscopic and Structural Elucidation Research on 3 Fluorophenyl 2 Thienyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic compounds in solution. For 3-Fluorophenyl-(2-thienyl)methanol, a suite of NMR experiments provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals and confirms the covalent bonding framework.

Two-dimensional (2D) NMR experiments are critical for mapping the intricate network of covalent bonds. By correlating nuclear spins through bonds, these techniques build a comprehensive picture of the molecule's topology.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, COSY spectra would reveal correlations between adjacent protons on the thiophene (B33073) ring (H3'-H4') and the 3-fluorophenyl ring (H4-H5-H6). The methine proton (CH-OH) would show a correlation to the hydroxyl proton (OH), confirming their proximity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial long-range (typically 2-3 bonds) correlation data between protons and carbons. This is instrumental in connecting the molecular fragments. Key HMBC correlations would be observed from the methine proton (CH-OH) to the carbon atoms of both the thiophene ring (C2', C3') and the fluorophenyl ring (C1, C2, C6), unequivocally establishing the connection point of the two aromatic systems and the methanol (B129727) group.

The following table summarizes the expected key 2D NMR correlations for the structural elucidation of the title compound.

| Proton (¹H) Signal | COSY Correlation(s) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) |

| Methine (CH) | OH | C-α | C1, C2, C6, C2', C3' |

| Thiophene H3' | H4' | C3' | C2', C4', C5', C-α |

| Thiophene H4' | H3', H5' | C4' | C2', C3', C5' |

| Thiophene H5' | H4' | C5' | C3', C4' |

| Fluorophenyl H2 | H4, H6 | C2 | C1, C3, C4, C6, C-α |

| Fluorophenyl H4 | H2, H5 | C4 | C2, C3, C5, C6 |

Note: Numbering assumes C1 is the carbon of the fluorophenyl ring attached to the methine carbon (C-α), and C2' is the carbon of the thiophene ring attached to C-α.

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique for analyzing fluorinated compounds. psu.edu The ¹⁹F NMR spectrum of this compound would exhibit a single resonance for the fluorine atom on the phenyl ring.

The chemical shift (δ) of this fluorine is influenced by its electronic environment. dovepress.com The coupling of the ¹⁹F nucleus to nearby protons provides valuable structural information. The fluorine atom at position 3 would couple to the aromatic protons H2 and H4 (ortho positions relative to fluorine) with a typical three-bond coupling constant (³JH-F) and to proton H6 (meta position) with a smaller four-bond coupling constant (⁴JH-F). These couplings would result in a complex multiplet, often a triplet of doublets, in the ¹⁹F spectrum, and corresponding splittings in the signals of H2, H4, and H6 in the ¹H NMR spectrum.

| Parameter | Expected Value | Description |

| ¹⁹F Chemical Shift (δ) | -110 to -115 ppm | Relative to a CFCl₃ standard, characteristic for a fluorine on an aromatic ring. |

| ³JF-H4 Coupling | 6–9 Hz | Ortho coupling between F and H4. |

| ³JF-H2 Coupling | 5–8 Hz | Ortho coupling between F and H2. |

| ⁴JF-H6 Coupling | 2–4 Hz | Meta coupling between F and H6. |

While solution-state NMR describes the average structure of a molecule, solid-state NMR (ssNMR) provides insight into its structure and dynamics in the solid phase. For this compound, ssNMR could be used to study crystalline polymorphism, where the same molecule packs into different crystal lattices, potentially altering its conformation. Furthermore, techniques like ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can reveal details about intermolecular interactions, such as the hydrogen bonding network involving the hydroxyl group, which governs the supramolecular assembly in the solid state.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. jmb.or.kr

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental formula of a molecule, as each formula has a unique exact mass based on the masses of its constituent isotopes. rsc.org For this compound (C₁₁H₉FOS), HRMS would be used to confirm its elemental composition by comparing the measured mass to the theoretically calculated mass.

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |

| [M]⁺• (Molecular Ion) | C₁₁H₉FOS | 208.0358 |

| [M+H]⁺ (Protonated) | C₁₁H₁₀FOS | 209.0436 |

| [M+Na]⁺ (Sodated) | C₁₁H₉FNaOS | 231.0255 |

The experimental observation of one of these ions at a mass corresponding to the calculated value within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). uakron.edu The analysis of the resulting product ions provides a "fingerprint" of the molecule and reveals details about its structure and bond strengths.

For this compound, the protonated molecule ([M+H]⁺, m/z 209.0) would likely undergo fragmentation via several key pathways:

Loss of Water: A common fragmentation for alcohols is the neutral loss of H₂O (18.01 Da), leading to the formation of a highly stabilized carbocation at m/z 191.0.

Benzylic Cleavage: Cleavage of the bond between the methine carbon and the thiophene ring could lead to the formation of a fluorophenylmethylium ion (C₇H₆F⁺) at m/z 109.0.

Thienyl Cleavage: Alternatively, cleavage could result in a thienylmethylium ion (C₅H₅S⁺) at m/z 97.0, although this is generally less favored than the formation of the benzylic cation.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

| 209.0436 | 191.0330 | H₂O | [C₁₁H₈FS]⁺ |

| 209.0436 | 109.0448 | C₄H₄S + CO | [C₇H₆F]⁺ (Fluorotropylium or fluorobenzyl cation) |

| 209.0436 | 97.0163 | C₇H₆FO | [C₅H₅S]⁺ (Thienyl cation) |

The fragmentation pattern observed in an MS/MS experiment serves as a crucial piece of evidence to confirm the connectivity of the fluorophenyl, methanol, and thiophene components. jmb.or.kr

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.comfrontiersin.org This method provides an additional dimension of separation beyond that of traditional mass spectrometry, making it particularly useful for distinguishing between isomers and conformers. While specific IMS-MS studies on this compound are not extensively documented in publicly available literature, the principles of the technique suggest its high potential for the analysis of this compound.

Different types of IMS instruments, such as Drift Tube Ion Mobility Spectrometry (DTIMS), Traveling Wave Ion Mobility Spectrometry (TWIMS), and Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), could be employed. mdpi.com For a molecule like this compound, which possesses rotational freedom around the single bonds connecting the aromatic rings to the central carbinol carbon, multiple conformers may exist in the gas phase. IMS-MS would be capable of separating these different conformers, providing insights into the molecule's flexibility and the energy landscape of its various shapes. Furthermore, as a chiral molecule, IMS-MS could potentially be used to distinguish between its enantiomers, especially if a chiral modifier is introduced into the drift gas. The technique is also invaluable for separating the analyte from complex matrices, which is a significant advantage in various analytical applications. biorxiv.orgunc.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can also be sensitive to conformational changes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting the presence of intermolecular hydrogen bonding in the condensed phase. nist.gov The C-H stretching vibrations of the aromatic rings would appear in the 3000-3100 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is anticipated to be in the 1000-1200 cm⁻¹ range. The presence of the fluorophenyl ring would be confirmed by a strong C-F stretching band, typically observed between 1100 and 1300 cm⁻¹. The thiophene ring would contribute to the spectrum with its characteristic C-H and C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to FT-IR. The aromatic C=C stretching vibrations of both the phenyl and thienyl rings would give rise to strong signals in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is also expected to be Raman active. In the gas phase, Raman spectroscopy can reveal shifts in vibrational frequencies compared to the liquid or solid state, providing insights into intermolecular interactions. For instance, the O-H stretching frequency in the vapor phase would be at a higher wavenumber and appear as a sharper band compared to the condensed phase, reflecting the absence of hydrogen bonding. spectroscopyonline.comnih.gov

A comparative analysis of the experimental FT-IR and Raman spectra with theoretical calculations, often performed using Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes and the identification of different conformers. rroij.com

X-ray Crystallography and Single Crystal Structure Analysis

Intermolecular Interactions and Packing Arrangements

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The hydroxyl group is expected to play a dominant role in the crystal packing through the formation of hydrogen bonds (O-H···O), potentially leading to the formation of chains or dimeric motifs. researchgate.net

Other significant intermolecular interactions would likely include:

C-H···π interactions: involving the hydrogen atoms of one molecule and the aromatic π-systems of neighboring molecules.

π-π stacking: between the phenyl and/or thienyl rings of adjacent molecules. iucr.org

C-H···F and C-H···S interactions: weaker hydrogen bonds involving the fluorine and sulfur atoms, respectively. iucr.org

Conformational Polymorphism Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form, each having a different arrangement and/or conformation of the molecules in the crystal lattice. newdrugapprovals.org Given the conformational flexibility of this compound, arising from the rotation around the C-C and C-O single bonds, the existence of conformational polymorphs is plausible. acs.org

Different polymorphs can exhibit distinct physical properties. The study of conformational polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) to isolate different crystalline forms. Each polymorph would then be characterized by X-ray diffraction and other analytical techniques like FT-IR and differential scanning calorimetry (DSC) to identify differences in their structure and thermal behavior. The identification of different conformers in the solid state would provide valuable information about the molecule's conformational landscape. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration

The central carbon atom bonded to the hydroxyl group, the fluorophenyl ring, and the thienyl ring is a stereocenter, making this compound a chiral molecule existing as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric excess of a sample. rug.nlunibo.it

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. unipi.itacs.org The resulting ECD spectrum is unique for each enantiomer, with the spectrum of one enantiomer being the mirror image of the other.

ECD is a powerful tool for:

Determining the absolute configuration: By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations (typically time-dependent DFT), the absolute configuration of an enantiomer can be assigned. nih.gov

Determining enantiomeric excess (ee): The intensity of the ECD signal is proportional to the concentration difference between the two enantiomers. This allows for the quantification of the enantiomeric purity of a sample.

The ECD spectrum of this compound would be characterized by Cotton effects (positive or negative bands) corresponding to the electronic transitions within the aromatic chromophores. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the chromophores around the stereocenter. unipi.it

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govbruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com For a molecule like this compound, which possesses a stereogenic center at the carbinol carbon, VCD spectroscopy offers an unambiguous method for assigning its (R)- and (S)-enantiomers.

The VCD spectrum is highly sensitive to the molecule's three-dimensional geometry. rsc.org The sign and intensity of VCD bands are directly related to the spatial arrangement of atoms, making it an invaluable tool for conformational analysis. nih.gov In the case of chiral alcohols, VCD has been shown to be particularly sensitive to the conformations of the hydroxyl group and its interactions, such as hydrogen bonding, with the solvent or other molecules. rsc.orgrsc.org

Research on similar chiral alcohols demonstrates that the fingerprint region of the VCD spectrum (typically below 2000 cm⁻¹) provides a unique signature for each enantiomer. rsc.orgresearchgate.net For this compound, specific vibrational modes, such as the C-O stretching, O-H bending, and various ring deformation modes of the phenyl and thienyl groups, are expected to exhibit characteristic VCD signals. By comparing the experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be definitively established. gaussian.com

Table 1: Representative VCD and IR Absorption Data for a Hypothetical Enantiomer of this compound

| Frequency (cm⁻¹) | IR Absorption (A) | VCD (ΔA x 10⁻⁵) | Tentative Vibrational Assignment |

| 1490 | 0.55 | +2.5 | Phenyl ring C=C stretch |

| 1450 | 0.48 | -1.8 | Thienyl ring C=C stretch |

| 1225 | 0.82 | +5.1 | C-O stretch / C-H bend |